Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate

Description

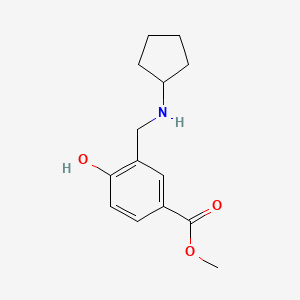

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is a benzoate ester derivative featuring a cyclopentylamino-methyl substituent at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. The cyclopentylamino group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and bioactivity compared to simpler derivatives like methylparaben (methyl 4-hydroxybenzoate) .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 3-[(cyclopentylamino)methyl]-4-hydroxybenzoate |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)10-6-7-13(16)11(8-10)9-15-12-4-2-3-5-12/h6-8,12,15-16H,2-5,9H2,1H3 |

InChI Key |

OSXCEEWWCDUCBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)CNC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 3-((cyclopentylamino)methyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects:

Key Observations :

- Thermal Stability : Cyclohexylacetyl derivatives (e.g., 4c) exhibit higher melting points (~165°C) due to stronger intermolecular interactions, suggesting that the target compound may also display significant crystallinity if synthesized .

- Spectral Signatures : The NH proton in 4c (δ 10.34 ppm) and CH2N protons in (δ 3.45 ppm) highlight substituent-specific NMR shifts, which could guide characterization of the target compound.

Biological Activity

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the detailed biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a methyl ester group attached to a hydroxybenzoate framework, with a cyclopentylamino side chain. This unique structure contributes to its biological properties.

- Chemical Formula : C13H17N O3

- Molecular Weight : 235.28 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity, leading to various biological responses. The precise pathways are still under investigation, but preliminary studies suggest potential involvement in:

- Enzyme Inhibition : Possible inhibition of enzymes related to inflammation and microbial growth.

- Receptor Modulation : Interaction with receptors that mediate immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus | |

| Fungi | Effective against Candida albicans |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce markers of inflammation in cellular models.

| Inflammatory Marker | Effect Observed | Reference |

|---|---|---|

| TNF-alpha | Decreased production in treated cells | |

| IL-6 | Inhibition of secretion |

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the antibacterial effects on clinical isolates.

- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of bacteria, indicating potential as a therapeutic agent.

-

Case Study on Anti-inflammatory Activity :

- Objective : Assess the reduction of inflammatory cytokines in vitro.

- Findings : Treatment resulted in a significant decrease in IL-6 and TNF-alpha levels, suggesting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.